5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring . This particular compound is notable for its unique structure, which includes both pyrazole and benzoxazine moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the preparation of intermediate compounds and their subsequent cyclization. One common method involves the use of Mannich condensation, where a phenol, an amine, and formaldehyde react to form the benzoxazine ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include bromine for bromination, hydrazine for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets through its benzoxazine and pyrazole moieties. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar compounds include other benzoxazines and pyrazoles, such as:
1,3-Benzoxazine: A simpler benzoxazine compound used in various industrial applications.
Pyrazole derivatives: Compounds with similar pyrazole structures that are used in pharmaceuticals and agrochemicals.
What sets 5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart is its unique combination of benzoxazine and pyrazole moieties, which provides it with distinct chemical and biological properties.
Biological Activity
5-(4-Isopropylphenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound belonging to the benzoxazine class, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a dihydropyrazolo framework and a benzoxazine moiety. Its chemical formula is C20H22N2O2, and it exhibits significant lipophilicity due to the presence of isopropyl and methoxy groups.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A systematic evaluation of various synthesized benzoxazine derivatives showed that this compound exhibited potent anticancer activity against several cancer cell lines. The IC50 values ranged from 7.84 to 16.2 µM , indicating significant inhibition of cell proliferation in prostate (PC-3), breast (MDA-MB-231), pancreatic (MIA PaCa-2), and glioblastoma (U-87 MG) cells .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
PC-3 | 7.84 |
MDA-MB-231 | 16.2 |
MIA PaCa-2 | 12.5 |
U-87 MG | 15.0 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, with studies suggesting that the compound may activate caspase pathways leading to programmed cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown anti-inflammatory effects . In a model of acute inflammation using rat paw edema, significant inhibition was observed at doses comparable to standard anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity
Compound | Inhibition (%) |
---|---|
5-(4-Isopropylphenyl)-7-methoxy... | 62.61 |
Standard Control (e.g., Aspirin) | 70.00 |
This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. Preliminary results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains tested .
Table 3: Antimicrobial Activity
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate |
Bacillus subtilis | Strong |
Escherichia coli | Weak |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the benzoxazine scaffold can significantly affect biological activity. For instance, the presence of hydrophobic groups enhances lipophilicity and cellular uptake, which correlates with increased anticancer potency .
Case Studies
A recent study focused on the synthesis and evaluation of various benzoxazine derivatives demonstrated that those with similar structural features to 5-(4-Isopropylphenyl)-7-methoxy... exhibited promising results in both in vitro and in vivo models . These findings underscore the importance of further research into this class of compounds for drug development.
Properties
Molecular Formula |
C26H26N2O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
7-methoxy-2-phenyl-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H26N2O2/c1-17(2)18-12-14-20(15-13-18)26-28-23(16-22(27-28)19-8-5-4-6-9-19)21-10-7-11-24(29-3)25(21)30-26/h4-15,17,23,26H,16H2,1-3H3 |
InChI Key |
UAZLKSXLFSLJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
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